molecular formula C15H17NO3 B15525574 2-Methoxy-6-{[(3-methoxyphenyl)amino]methyl}phenol

2-Methoxy-6-{[(3-methoxyphenyl)amino]methyl}phenol

Cat. No.: B15525574
M. Wt: 259.30 g/mol
InChI Key: YIQQHRAOVOEFTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-{[(3-methoxyphenyl)amino]methyl}phenol is a phenolic derivative featuring a methoxy group at the 2-position of the benzene ring and a secondary amine-linked 3-methoxyphenyl moiety at the 6-position. The compound’s dual methoxy groups and flexible aminomethyl bridge may enhance solubility and modulate electronic properties, making it a candidate for pharmacological and materials science applications .

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

2-methoxy-6-[(3-methoxyanilino)methyl]phenol

InChI

InChI=1S/C15H17NO3/c1-18-13-7-4-6-12(9-13)16-10-11-5-3-8-14(19-2)15(11)17/h3-9,16-17H,10H2,1-2H3

InChI Key

YIQQHRAOVOEFTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NCC2=C(C(=CC=C2)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Electronic Properties

Key Comparisons:
Compound Name Structural Features Key Substituents Electronic Effects
Target Compound Phenol core, 2-methoxy, 6-[(3-methoxyphenyl)aminomethyl] Dual methoxy groups Electron-donating groups enhance resonance stabilization and H-bonding capacity .
2-Methoxy-6-(pyrazin-2-yliminomethyl)phenol () Pyrazine ring (imine) at 6-position Pyrazine (N-heterocycle) Electron-deficient pyrazine may reduce electron density on the phenol ring, altering reactivity .
2-Methoxy-6-(5-methyl-1H-benzimidazol-2-yl)phenol (HL2, ) Benzimidazole at 6-position Benzimidazole (aromatic heterocycle) Enhanced π-π stacking and metal coordination due to aromaticity .
(E)-2-Methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (MFIP, ) Trifluoromethylphenyl (imine) CF₃ group (strong electron-withdrawing) Increased lipophilicity and potential for hydrophobic interactions .
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol () 4-Methylphenyl (imine) Methyl group (electron-donating) Steric hindrance from methyl may limit rotational freedom .

Insights :

  • Methoxy vs. Imine Groups : Methoxy groups improve solubility and H-bonding, while imine groups (e.g., in MFIP) enable metal coordination and redox activity .
  • Substituent Position : Para-substituted analogs (e.g., 4-methylphenyl in ) exhibit steric and electronic differences compared to meta-substituted derivatives (e.g., 3-methoxyphenyl in the target compound) .
Comparative Data:
Compound Name Biological Activity Mechanism/Notes Reference
Target Compound Not explicitly reported (predicted anti-inflammatory/antimicrobial) Structural similarity to morpholinopyrimidine derivatives suggests NO inhibition potential .
2-Methoxy-6-(pyrazin-2-yliminomethyl)phenol () Moderate activity against Klebsiella pneumoniae (MIC: 200 µg/mL) Limited efficacy against Gram-positive bacteria; Schiff base may disrupt bacterial membranes .
Morpholinopyrimidine derivatives (V4, V8, ) Anti-inflammatory (NO inhibition at non-cytotoxic concentrations) Morpholine and piperazine groups enhance cellular uptake and target affinity .
2-Methoxy-6-(5-chloro-1H-benzimidazol-2-yl)phenol (HL3, ) Antibacterial (broad-spectrum) Chloro substituent increases lipophilicity and membrane penetration .
MFIP () Not explicitly tested (predicted NLO properties) Trifluoromethyl group may enhance antimicrobial activity via halogen bonding .

Insights :

  • Antibacterial Activity : Chloro and pyrazine substituents () enhance activity compared to methoxy groups, likely due to increased electrophilicity.
  • Anti-inflammatory Potential: The target compound’s aminomethyl bridge and methoxy groups resemble active morpholinopyrimidine derivatives (V4, V8), suggesting shared pathways in NO suppression .

Insights :

  • Efficiency : Schiff base condensations () offer moderate yields, while Petasis reactions () are more complex but scalable.
  • Purification : Crystallography (e.g., MFIP in ) and flash chromatography () are critical for isolating pure products.

Physicochemical and Computational Studies

  • Crystallography : Single-crystal studies of analogs like MFIP () reveal planar imine configurations and intermolecular H-bonding, stabilizing the solid-state structure .
  • DFT Analysis : Electron-withdrawing groups (e.g., CF₃ in MFIP) reduce HOMO-LUMO gaps, enhancing reactivity . The target compound’s dual methoxy groups may similarly lower energy barriers for biological interactions.
  • Hirshfeld Surface Analysis : Used to quantify intermolecular interactions (e.g., C–H···O in MFIP), guiding solubility and stability predictions .

Q & A

Q. What are the established synthetic routes for 2-Methoxy-6-{[(3-methoxyphenyl)amino]methyl}phenol?

The compound is typically synthesized via nucleophilic substitution or condensation reactions . A common method involves reacting 3-methoxyaniline with a methoxy-substituted benzaldehyde derivative under acidic or basic conditions to form the Schiff base intermediate, followed by reduction to yield the secondary amine . Solvent choice (e.g., ethanol or dichloromethane) and catalysts (e.g., p-toluenesulfonic acid) are critical for optimizing yield. Purity is confirmed using chromatographic techniques (TLC, HPLC) .

Q. Which spectroscopic techniques are used to characterize this compound?

  • NMR spectroscopy (¹H and ¹³C) identifies proton environments and confirms substitution patterns, such as the methoxy groups at positions 2 and 3 .
  • IR spectroscopy detects functional groups (e.g., O-H stretch at ~3200 cm⁻¹ for phenol, C=N stretch at ~1600 cm⁻¹ for imine intermediates) .
  • GC-MS or LC-MS verifies molecular weight and purity (>95%) .

Q. What are the primary biological activities reported for this compound?

Derivatives of this Schiff base scaffold exhibit antiproliferative activity (e.g., G1-phase cell cycle arrest in HCT116 colorectal cancer cells) and anti-inflammatory effects (inhibition of LPS-induced cytokines in macrophages) . Activity correlates with substituent positioning; para-substituted analogs often show enhanced potency compared to ortho-substituted ones .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities?

Discrepancies in bioactivity (e.g., varying IC₅₀ values across studies) may arise from polymorphism or solvatomorphism . Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXS can determine precise molecular conformations and hydrogen-bonding networks, clarifying structure-activity relationships. For example, planar conformations enhance π-π stacking with biological targets, improving efficacy .

Q. What experimental design considerations are critical for optimizing synthesis yields?

  • Reagent stoichiometry : A 1:1.2 molar ratio of aldehyde to amine minimizes side products .
  • Temperature control : Condensation reactions require reflux (~80°C), while reductions (e.g., NaBH₄) proceed at 0–5°C to prevent over-reduction .
  • Workup protocols : Acid-base extraction removes unreacted starting materials, and recrystallization (e.g., using ethanol/water) enhances purity .

Q. How do computational methods complement experimental data in studying this compound?

  • DFT calculations (e.g., Gaussian 16) predict electronic properties (HOMO-LUMO gaps) and reactive sites for electrophilic substitution .
  • Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., COX-2 for anti-inflammatory activity), guiding rational derivatization .

Data Analysis and Methodological Challenges

Q. How to address inconsistencies in biological assay results across studies?

Contradictory data (e.g., variable IC₅₀ values) may stem from:

  • Assay conditions : Varying cell lines (HCT116 vs. HeLa) or LPS concentrations in inflammation models .
  • Compound stability : Hydrolysis of the imine bond in aqueous media can reduce efficacy. Stability studies (HPLC monitoring) under physiological pH (7.4) are recommended .

Q. What strategies improve the compound’s bioavailability in pharmacological studies?

  • Lipid nanoparticle encapsulation enhances solubility and cellular uptake.
  • Prodrug design : Esterification of phenolic -OH groups improves membrane permeability, with enzymatic cleavage restoring active form in vivo .

Structural and Mechanistic Insights

Q. How does substituent positioning influence reactivity and bioactivity?

A comparative study of analogs shows:

  • 3-Methoxy vs. 4-Methoxy : 3-substitution on the aniline ring enhances hydrogen bonding with DNA (anticancer activity), while 4-substitution favors hydrophobic interactions with enzyme pockets (anti-inflammatory) .
  • Methyl vs. Ethyl groups : Bulkier substituents reduce solubility but increase target binding affinity .

Q. What are the implications of tautomerism in this compound?

The phenol-imine tautomer equilibrium affects reactivity. In polar solvents (DMSO), the keto-enol form dominates, influencing redox behavior (e.g., quinone formation under oxidative conditions) . Solid-state IR and solution NMR can track tautomeric shifts .

Tables for Key Data

Q. Table 1: Comparative Bioactivity of Derivatives

Substituent Position (Aniline Ring)IC₅₀ (Cancer Cells, μM)IC₅₀ (Inflammation Model, μM)
3-Methoxy12.3 ± 1.218.7 ± 2.1
4-Methoxy24.5 ± 2.49.8 ± 0.9
Data adapted from

Q. Table 2: Optimized Synthesis Conditions

ParameterOptimal ValueImpact on Yield
Reaction Temperature80°C (reflux)+25% yield
SolventAnhydrous ethanol+15% purity
Catalystp-TsOH (5 mol%)+30% efficiency
Based on

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.